![molecular formula C7H9F3N2O B2598968 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol CAS No. 1246538-56-6](/img/structure/B2598968.png)
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Dissolve 3-methyl-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent such as tetrahydrofuran (THF).
- Add a base such as sodium hydride (NaH) to the solution to deprotonate the pyrazole.
- Introduce ethylene oxide to the reaction mixture and allow it to react at room temperature.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反应分析
Types of Reactions
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.
Major Products
Oxidation: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetaldehyde or 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetone.
Reduction: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethane.
Substitution: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl chloride or 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethylamine.
科学研究应用
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
相似化合物的比较
Similar Compounds
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is unique due to its specific combination of a pyrazole ring with both a trifluoromethyl group and an ethanol group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
属性
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)12(11-5)2-3-13/h4,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHJHUUKAXHGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2598885.png)
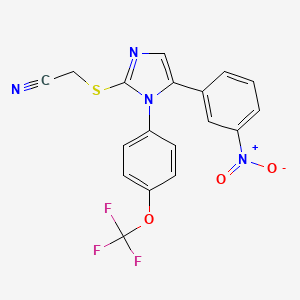
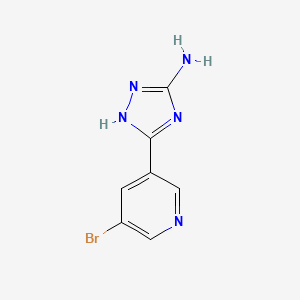
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2598890.png)
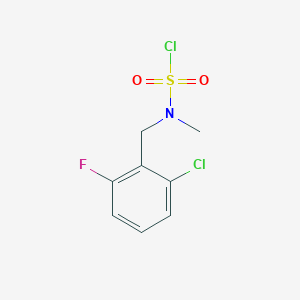
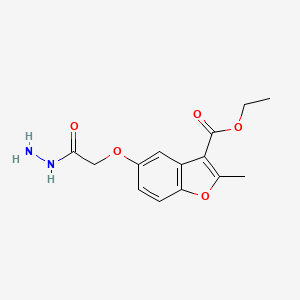
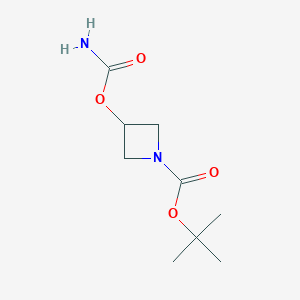
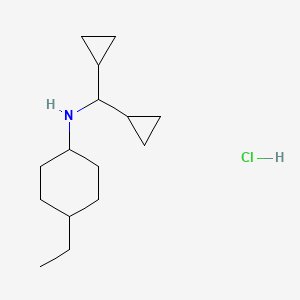
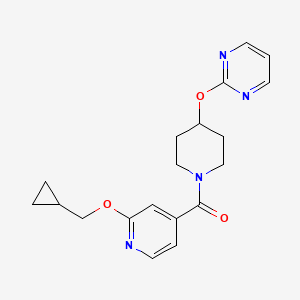
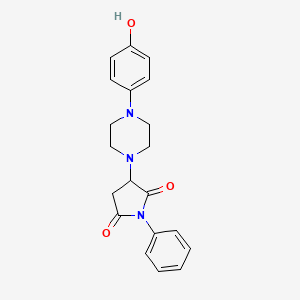
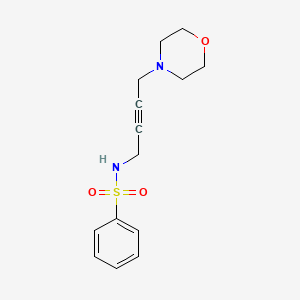
![3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride](/img/structure/B2598904.png)
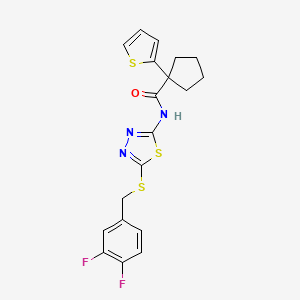
![ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2598908.png)
